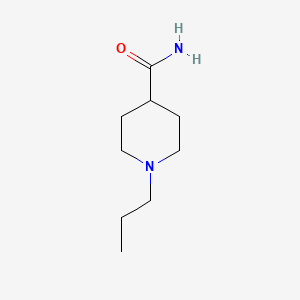

1-Propylpiperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-propylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-5-11-6-3-8(4-7-11)9(10)12/h8H,2-7H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBUALMNLLJERK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Propylpiperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-propylpiperidine with a carboxylic acid derivative under appropriate conditions. For instance, the reaction of 1-propylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine can yield this compound . Industrial production methods often involve multicomponent reactions (MCRs) that are efficient and cost-effective .

Chemical Reactions Analysis

1-Propylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and catalysts such as TMSI (trimethylsilyl iodide) for specific multicomponent reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-Propylpiperidine-4-carboxamide has several significant applications across various fields:

Medicinal Chemistry

The compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

- Anti-Cancer Activity : Research indicates that this compound can inhibit the proliferation of cancer cells. A study demonstrated its cytotoxic effects on liver cancer cells, suggesting a mechanism involving interference with cellular replication processes.

- Neuropharmacological Applications : Derivatives of this compound have shown promise in treating anxiety and psychosis. In animal models, related compounds exhibited anxiolytic properties, indicating potential applications for anxiety disorders.

Pharmacological Evaluation

The compound's interaction with various receptors has been evaluated to understand its pharmacological profile.

- Binding Affinity Studies : It has been assessed for binding affinities to serotonin receptors (5-HT) and the CCR5 receptor, which is relevant in HIV research. Modifications to similar piperidine derivatives have resulted in compounds with high CCR5 binding affinity and potent inhibition of HIV-1.

Chemical Synthesis

This compound serves as a building block in organic synthesis, facilitating the development of more complex molecules.

- Synthetic Routes : The synthesis typically involves reactions between piperidine and propylamine under controlled conditions. Variations can yield different derivatives with altered biological activities.

Case Study 1: Anti-Cancer Potential

A study explored the anti-cancer properties of this compound, finding that it effectively inhibited the proliferation of various cancer cell lines. The compound's ability to bind to DNA suggests a mechanism involving interference with cellular replication processes, highlighting its potential as an anticancer agent.

Case Study 2: Neuropharmacological Applications

In neuropharmacology, derivatives of piperidine compounds have been investigated for their effects on anxiety and psychosis. For example, related compounds have demonstrated anxiolytic properties in animal models, indicating potential therapeutic applications for anxiety disorders.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-Cancer | Inhibits proliferation of cancer cells |

| Neuropharmacology | Exhibits anxiolytic properties in animal models |

| Binding Affinity | High affinity for serotonin receptors and CCR5 receptor |

Mechanism of Action

The mechanism of action of 1-Propylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression . These interactions can lead to the inhibition of cell migration and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-Propylpiperidine-4-carboxamide can be compared with other similar compounds, such as:

Piperine: Found in black pepper, known for its antioxidant and anticancer properties.

Evodiamine: An alkaloid with antiproliferative effects on cancer cells.

Matrine: Exhibits anticancer and anti-inflammatory activities.

What sets this compound apart is its unique structure and specific applications in medicinal chemistry and industrial processes .

Biological Activity

1-Propylpiperidine-4-carboxamide is a synthetic compound classified as a piperidine derivative, which has garnered attention due to its diverse biological activities. With the molecular formula , this compound is involved in various biochemical reactions and has potential applications in medicinal chemistry.

The synthesis of this compound can be achieved through several methods, typically involving the reaction of 1-propylpiperidine with carboxylic acid derivatives. A common approach includes the use of ethyl chloroformate in the presence of a base such as triethylamine. The compound exhibits various chemical reactivity, including oxidation, reduction, and nucleophilic substitution reactions, making it a versatile building block in organic synthesis.

This compound interacts with specific molecular targets and pathways. Notably, piperidine derivatives are known to influence signaling pathways such as NF-κB and PI3K/Akt, which are critical in cancer progression and inflammatory responses. This interaction suggests potential therapeutic applications in treating inflammatory diseases and certain cancers.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, compounds derived from piperidine structures have been shown to exhibit cytotoxic effects against breast cancer cells, suggesting that this compound may possess similar activities .

Case Studies and Experimental Findings

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency against specific types of cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammatory pain induced by lipopolysaccharides, administration of related compounds led to a significant reduction in pain levels. The pharmacokinetic profile indicated rapid absorption and sustained effects over several hours, highlighting the potential for developing this compound into therapeutic agents for managing inflammation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other piperidine derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Piperine | Antioxidant, anticancer | Modulation of various signaling pathways |

| Evodiamine | Antiproliferative | Induction of apoptosis |

| Matrine | Anti-inflammatory, anticancer | Inhibition of NF-κB pathway |

This table illustrates that while similar compounds exhibit beneficial biological activities, the specific interactions and efficacy may vary significantly based on structural differences.

Q & A

Q. What are the key considerations for synthesizing 1-Propylpiperidine-4-carboxamide with high purity?

The synthesis typically involves functionalizing piperidine derivatives via nucleophilic substitution or coupling reactions. Key steps include:

- Solvent selection : Methanol or tetrahydrofuran (THF) are commonly used to enhance reaction efficiency .

- Catalyst optimization : Acid or base catalysts may accelerate carboxamide formation, though their use depends on the reaction pathway .

- Purification : Crystallization or chromatography (e.g., flash column chromatography) is critical to achieve >95% purity. HPLC and NMR are standard for verifying structural integrity .

Q. Which analytical techniques are recommended for characterizing this compound?

- Spectroscopy : NMR (¹H/¹³C) confirms the piperidine ring structure and propyl/amide substituents. IR spectroscopy validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns .

- Chromatography : HPLC with UV detection monitors purity, especially when scaling up synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Discrepancies often arise from variations in assay design or structural modifications. Methodological strategies include:

- Standardized assays : Use consistent cell lines (e.g., HEK-293 for receptor studies) and control compounds (e.g., pitolisant for h3 receptor antagonism) .

- Structural-activity relationship (SAR) analysis : Compare analogs with systematic substitutions (e.g., propyl vs. isopropyl groups) to isolate functional group contributions .

- Data validation : Replicate studies under identical conditions and cross-validate with orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What strategies are effective for designing multi-step syntheses of this compound derivatives with complex substituents?

Advanced synthesis planning involves:

- Retrosynthetic analysis : Break down the target molecule into simpler precursors (e.g., piperidine-4-carboxylic acid derivatives) .

- Modular approaches : Introduce substituents (e.g., aryl groups) via late-stage coupling reactions (e.g., Suzuki-Miyaura for aromatic rings) .

- Condition optimization : Adjust temperature (e.g., 0°C to room temperature for sensitive intermediates) and solvent polarity to minimize side reactions .

Q. How can mechanistic studies elucidate the interaction of this compound with biological targets?

- Radioligand binding assays : Use tritiated or fluorescently labeled analogs to quantify affinity for receptors like h3 .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses within receptor active sites .

- Kinetic studies : Surface plasmon resonance (SPR) measures on/off rates to distinguish competitive vs. allosteric modulation .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.